molecular formula C15H24N2O2 B2639074 Oxymatrine CAS No. 54809-74-4

Oxymatrine

Cat. No.: B2639074
CAS No.: 54809-74-4
M. Wt: 264.369
InChI Key: PKCRRMNVCQBEPC-BHPKHCPMSA-N
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Description

Oxymatrine is a quinolizidine alkaloid naturally occurring in the root of the Chinese herb Sophora flavescens (Ku Shen) [1] [5] . As a versatile small molecule, it is a subject of extensive investigation in pharmacological research due to its wide range of biological activities and potential health benefits [6] . In oncology research, this compound exhibits antitumor effects by inhibiting cancer cell proliferation, invasion, and migration. Its mechanisms of action include inducing apoptotic cell death through the activation of caspase pathways, inhibiting epithelial-mesenchymal transition (EMT), and modulating key signaling pathways such as TGF-β/Smad and JAK/STAT [3] [6] [7] . It has also been shown to inhibit aerobic glycolysis in cancer cells by targeting key enzymes like GLUT1 and PKM2, thereby affecting the metabolic reprogramming characteristic of many tumors [3] . This compound demonstrates significant anti-inflammatory and immunomodulatory properties . It acts by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, and inhibiting the activation of key signaling hubs like NF-κB [5] [7] . Its immunomodulatory action involves shifting the immune response by increasing Th1 cytokines (e.g., IFN-γ, IL-2) while reducing Th2 cytokines (e.g., IL-4, IL-10) [2] . These properties are relevant for research into inflammatory and autoimmune conditions. Furthermore, this compound is a valuable compound for cardiovascular, hepatic, and renal research . It has shown protective effects against cardiac fibrosis in animal models by inhibiting the TGF-β1/Smad signaling pathway, which attenuates excessive collagen production and deposition [1] [3] . It also exhibits hepatoprotective and antifibrotic effects, improving liver function and reducing fibrosis in models of chronic viral hepatitis and obstructive nephropathy [3] . Additional research areas for this compound include its antiviral activity against viruses such as coxsackievirus B, hepatitis B, and hepatitis C, and its potential antidiabetic effects in improving insulin secretion and sensitivity [2] [5] [6] . Please note that this compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPBINOPNYFXID-LHDUFFHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937482
Record name Oxymatrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, Soluble in methanol, Soluble in ethanol
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, White dice from crystal

CAS No.

16837-52-8
Record name Oxymatrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, 4-oxide, (4R,7aS,13aR,13bR,13cS)
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Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

208 °C
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxymatrine can be synthesized through several methods, including the oxidation of matrine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the additional oxygen atom into the matrine molecule .

Industrial Production Methods

In industrial settings, this compound is often extracted from the roots of Sophora flavescens using solvents like ethanol or methanol. The extraction process is followed by purification steps, including crystallization and filtration, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Oxymatrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which may have different biological activities and properties .

Scientific Research Applications

Neuroprotective Effects

Oxymatrine has shown significant promise in neuroprotection, particularly in conditions such as epilepsy, depression, Parkinson's disease, and Alzheimer's disease. Its neuroprotective properties are attributed to its ability to reduce nerve cell damage and inflammation through antiapoptotic, antioxidant, and anti-inflammatory mechanisms. Research indicates that this compound can enhance neuronal survival and function by modulating various signaling pathways involved in neurodegeneration .

Case Study: Neuroprotection in Alzheimer’s Disease

A study highlighted this compound's potential to ameliorate cognitive deficits in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain . The findings suggest that this compound could be developed as a therapeutic agent for neurodegenerative diseases.

Antitumor Activity

This compound exhibits significant antitumor effects across various cancer types, including pancreatic and melanoma cancers. It induces apoptosis in cancer cells by regulating key proteins involved in cell survival and death.

Case Study: Pancreatic Cancer

In vitro studies demonstrated that this compound inhibited the growth of human pancreatic cancer PANC-1 cells through apoptosis induction. This was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors . The study concluded that this compound could serve as a potential therapeutic agent for pancreatic cancer treatment.

Case Study: Melanoma

Recent research indicated that this compound suppresses melanoma development by targeting the MYC/PD-L1 pathway, enhancing immune responses against tumor cells. It was found to promote the activation of CD4+ T cells and inhibit regulatory T cells, suggesting a dual mechanism of direct tumor suppression and immune modulation .

Anti-inflammatory Properties

This compound has been extensively studied for its anti-inflammatory effects, particularly in inflammatory bowel diseases and other chronic inflammatory conditions. It has been shown to inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB.

Case Study: Colitis Model

In a model of dextran sulfate sodium-induced colitis, this compound administration significantly reduced inflammation and tissue damage by inhibiting NF-κB nuclear translocation . This suggests its potential utility in treating inflammatory bowel diseases.

Antiviral Effects

Research indicates that this compound possesses antiviral properties, particularly against hepatitis B virus infections. Its efficacy is attributed to its ability to modulate immune responses and directly inhibit viral replication.

Case Study: Hepatitis B Treatment

Clinical studies have suggested that this compound can improve liver function and reduce viral load in patients with chronic hepatitis B infection . Further investigations are warranted to establish standardized treatment protocols.

Cryptosporidiosis Treatment

This compound has been identified as a potential therapeutic agent against cryptosporidiosis, a zoonotic disease caused by Cryptosporidium species. It regulates host inflammatory responses through modulation of cytokines such as TNF-α and IL-6.

Case Study: Mechanistic Insights

A study utilized network pharmacology to elucidate the mechanisms through which this compound exerts its effects on cryptosporidiosis, highlighting its interaction with multiple signaling pathways . This approach provides a framework for further exploration of this compound's therapeutic applications in infectious diseases.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings/Studies
NeuroprotectionReduces oxidative stress; anti-inflammatoryEffective in animal models of Alzheimer's
Antitumor ActivityInduces apoptosis; modulates immune responseInhibits pancreatic cancer cell growth ; melanoma suppression
Anti-inflammatoryInhibits NF-κB signaling; reduces cytokinesEffective in colitis models
AntiviralModulates immune response; inhibits viral replicationImproves outcomes in hepatitis B patients
Cryptosporidiosis TreatmentRegulates inflammatory responses; targets signaling pathwaysMechanistic insights provided by network pharmacology

Mechanism of Action

Oxymatrine exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds: Oxymatrine vs. Matrine

Matrine, a structural analog of this compound, shares the same botanical origin and a nearly identical molecular backbone, differing only by an oxygen atom at the N-oxide position in this compound . Below is a systematic comparison:

Structural and Pharmacokinetic Properties

Property This compound Matrine
Molecular Formula C₁₅H₂₄N₂O₂ C₁₅H₂₄N₂O
Molecular Weight 264 g/mol 248 g/mol
Metabolic Relationship Converted to matrine in vivo Active metabolite of this compound
Extraction Yield Increased by 107.1% via polyploidy Modest increase via polyploidy

Pharmacological Mechanisms

Pathway/Effect This compound Matrine
Anticancer (EMT Inhibition) TGF-β1/Smad, NF-κB (colorectal cancer); αVβ3 integrin/FAK/PI3K/AKT (breast cancer) PGAM1 axis (hepatocellular carcinoma)
Antiviral (HBV) Inhibits HBV DNA replication via pgRNA packaging interference Less documented; synergizes with this compound
Anti-inflammatory Downregulates TNF-α/NF-κB in cryptosporidiosis Modulates IL-6/STAT3
Antifibrotic Attenuates TGF-β-mediated apoptosis in alveolar cells Limited direct evidence

Data Tables

Table 1: Key Pharmacokinetic and Structural Differences

Parameter This compound Matrine
Bioavailability Lower (prodrug) Higher (active form)
Plasma Half-Life 6–8 hours 4–6 hours
Solubility Higher aqueous solubility Moderate solubility

Table 2: Anticancer Efficacy in Cell Lines

Cell Line This compound (Apoptosis Rate) Matrine (Apoptosis Rate)
SW480 (Colorectal Cancer) 16.68% (fs-LE extract) 13.5% (SE extract)
Hep G2 (Liver Cancer) Cell cycle arrest Mild cycle perturbation

Biological Activity

Oxymatrine is an alkaloid derived from the roots of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the current understanding of this compound's biological activity, supported by recent research findings, case studies, and data tables.

This compound exerts its biological effects through various mechanisms:

  • Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, primarily through the NF-κB signaling pathway. In a study involving mice infected with Cryptosporidium, this compound regulated the mRNA and protein expression of IL-6 and TNF-α in intestinal tissues, demonstrating its potential as an anti-inflammatory agent .
  • CYP450 Induction : Research indicates that this compound can induce the activity and gene expression of cytochrome P450 enzymes (CYPs), particularly CYP2B1. This induction is dose-dependent and suggests a role for this compound in drug metabolism .
  • Regulation of Signaling Pathways : this compound has been implicated in the modulation of several key signaling pathways, including the YY1/IL-6/STAT3 pathway in lupus nephritis models. By inhibiting YY1 expression, this compound reduces inflammation associated with this condition .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Bioavailability : The absolute oral bioavailability of this compound is approximately 26.43%, indicating that it can be effectively absorbed when administered orally .
  • Tissue Distribution : Studies have shown that this compound distributes widely throughout the body, with significant accumulation in the small intestine, kidneys, stomach, and spleen .
  • Metabolism : The metabolism of this compound involves CYP450 enzymes, which play a role in its pharmacokinetic profile and therapeutic efficacy .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Lupus Nephritis : A study demonstrated that this compound ameliorates symptoms of lupus nephritis by targeting inflammatory pathways, specifically inhibiting YY1 and reducing IL-6 levels in renal tissues .
  • Cryptosporidiosis Treatment : In animal models, this compound showed promise in treating cryptosporidiosis by regulating inflammatory markers and enhancing immune responses .
  • Chronic Pruritus : In vitro studies revealed that this compound effectively alleviates inflammation in RAW264.7 cells by inhibiting LPS-induced activation of MAPK pathways, suggesting its potential for treating chronic itch conditions .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusKey FindingsReference
Anti-inflammatory EffectsInhibits IL-6 and TNF-α via NF-κB pathway
CYP450 InductionInduces CYP2B1 activity; dose-dependent effects observed
Lupus NephritisReduces YY1 expression; alleviates renal inflammation
Chronic PruritusInhibits MAPK pathway activation; reduces inflammation in cell models
PharmacokineticsBioavailability: 26.43%; distributes primarily to small intestine and kidneys

Q & A

Q. What are the standard analytical methods for quantifying oxymatrine in plant extracts and formulations?

High-performance liquid chromatography (HPLC) is the most validated method for quantifying this compound. Key parameters include a linear calibration range (1–50 mg·L⁻¹), recovery rates (103.6%–105.0%), and limits of quantification (LOQs: 0.226 mg·L⁻¹ for matrine and 0.684 mg·L⁻¹ for this compound). Inter- and intra-day precision should maintain RSD <15%, with validation via spiked samples lacking Sophora flavescens matrices .

Q. What in vitro models are commonly used to study this compound's anticancer effects?

Human colorectal cancer (RKO) and hepatocellular carcinoma (HepG2, MHCC97H, SMMC7721) cell lines are widely employed. Experimental endpoints include proliferation (MTT assay), migration/invasion (transwell assays), and epithelial-mesenchymal transition (EMT) marker analysis (e.g., E-cadherin, Snail via Western blot) . Dose-response studies typically use this compound concentrations ≤0.4 mg/mL to avoid cytotoxicity .

Q. How is this compound's anti-inflammatory activity evaluated in preclinical studies?

Rodent models of hepatitis B virus (HBV) infection (e.g., HepG2.2.15 cells) assess antiviral effects via ERK1/2 phosphorylation and transcription factor modulation (HNF1α/HNF4α). Outcomes include HBV antigen secretion and DNA replication suppression, measured via ELISA and qPCR .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental data on this compound's mutagenicity?

Conflicting predictions (e.g., positive in silico alerts vs. negative Ames tests) require adherence to OECD TG 471 guidelines. Use five bacterial strains (e.g., Salmonella typhimurium TA98, TA100) with/without metabolic activation. Prioritize experimental data over computational models, especially when structural analogs have conflicting training data .

Q. What methodologies elucidate this compound's modulation of NF-κB signaling in colorectal cancer?

Mechanistic studies combine RNA/protein analysis of EMT markers (qPCR/Western blot) and NF-κB pathway components (e.g., p65). Co-treatment with NF-κB inhibitors (e.g., BAY 11-7082) can validate specificity. Dose-dependent suppression of MMP-2/-9 expression further links EMT inhibition to metastasis reduction .

Q. How do molecular docking studies inform this compound's multitarget potential in sepsis-cancer comorbidity?

Docking analysis (e.g., AutoDock Vina) evaluates binding affinities to targets like IL-10 and MMP8. Low binding energies (<−7.0 kcal/mol) and hydrogen-bond interactions indicate stable binding. Cross-validate with gene expression data (e.g., RNA-seq) to identify shared pathways (e.g., inflammation-apoptosis axis) .

Q. What experimental designs assess this compound's dose-response effects in pulmonary hypertension models?

Use monocrotaline-induced rat models to evaluate hemodynamic parameters (e.g., right ventricular systolic pressure) and molecular pathways (NO/PGI2/ET-1 imbalance). Histopathology (vascular remodeling) and biochemistry (eNOS/ADMA levels) complement pharmacological outcomes .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., mutagenicity predictions), prioritize OECD-compliant assays over in silico models and conduct sensitivity analyses using multiple strains/conditions .
  • Experimental Reproducibility : Detailed method sections must include compound purity (>95%), cell line authentication, and statistical parameters (mean ± SD, n=3). Reference OECD or CLSI guidelines for assay standardization .
  • Literature Integration : Use tools like SciFinder or PubMed to cross-reference this compound's mechanisms across cancer types (e.g., MMP-9 inhibition in CRC vs. HCC) and validate findings with orthogonal assays (e.g., siRNA knockdown) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.